

An In-depth Technical Guide to 2-(1,3-Benzodioxol-5-yl)acetohydrazide

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Compound of Interest

Compound Name: 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide

Cat. No.: B185835

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3-Benzodioxol-5-yl)acetohydrazide, a molecule featuring the prominent 1,3-benzodioxole moiety, is a compound of interest in the fields of medicinal chemistry and drug discovery. The 1,3-benzodioxole ring system is a key structural motif found in numerous natural products and pharmacologically active compounds, contributing to a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(1,3-Benzodioxol-5-yl)acetohydrazide, with a focus on furnishing researchers with the detailed information necessary for its further investigation and application.

Chemical and Physical Properties

The fundamental properties of 2-(1,3-Benzodioxol-5-yl)acetohydrazide (CAS Number: 14731-88-5) are summarized in the table below. These data are essential for the handling, characterization, and experimental design involving this compound.

Property	Value	Reference(s)
IUPAC Name	2-(1,3-benzodioxol-5-yl)acetohydrazide	
Synonyms	2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide	
CAS Number	14731-88-5	[1]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₃	[1]
Molecular Weight	194.19 g/mol	[1]
Melting Point	157-159 °C	
Appearance	Solid (form may vary)	
XLogP3	0.4	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	2	

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of 2-(1,3-Benzodioxol-5-yl)acetohydrazide. While a comprehensive public database of its spectra is not readily available, typical spectral features for related hydrazide and benzodioxole-containing compounds are well-documented. Researchers synthesizing or working with this compound should expect to observe characteristic peaks in NMR, IR, and mass spectrometry that correspond to its unique structural features. A repository for various spectra of this compound is available at SpectraBase.[\[2\]](#)

Experimental Protocols

The synthesis of 2-(1,3-Benzodioxol-5-yl)acetohydrazide can be achieved through a reliable and well-established chemical pathway. The following protocol outlines a common method for

its preparation, starting from the corresponding ester.

Synthesis of 2-(1,3-Benzodioxol-5-yl)acetohydrazide

This synthesis is typically performed in two main steps: the esterification of 2-(1,3-benzodioxol-5-yl)acetic acid to its ethyl ester, followed by hydrazinolysis to yield the desired acetohydrazide.

Step 1: Synthesis of Ethyl 2-(1,3-benzodioxol-5-yl)acetate

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(1,3-benzodioxol-5-yl)acetic acid in an excess of absolute ethanol.
- **Catalysis:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-(1,3-benzodioxol-5-yl)acetate. Further purification can be achieved by column chromatography if necessary.

Step 2: Synthesis of 2-(1,3-Benzodioxol-5-yl)acetohydrazide

- **Reaction Setup:** Dissolve the ethyl 2-(1,3-benzodioxol-5-yl)acetate obtained in the previous step in a suitable solvent, such as ethanol, in a round-bottom flask with a magnetic stirrer.
- **Hydrazinolysis:** Add an excess of hydrazine hydrate to the solution.
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress by TLC.

- **Isolation:** Upon completion of the reaction, the product, 2-(1,3-benzodioxol-5-yl)acetohydrazide, will often precipitate out of the solution. The solid can be collected by filtration.
- **Purification:** The collected solid can be washed with a cold solvent, such as ethanol or diethyl ether, and then dried to yield the purified product. Recrystallization from a suitable solvent can be performed for further purification if needed.

Biological Activity and In Vitro Testing

Hydrazide and benzodioxole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.^{[3][4]} While specific biological data for 2-(1,3-Benzodioxol-5-yl)acetohydrazide is not extensively reported in the public domain, the following protocol provides a general method for assessing its potential antimicrobial activity.

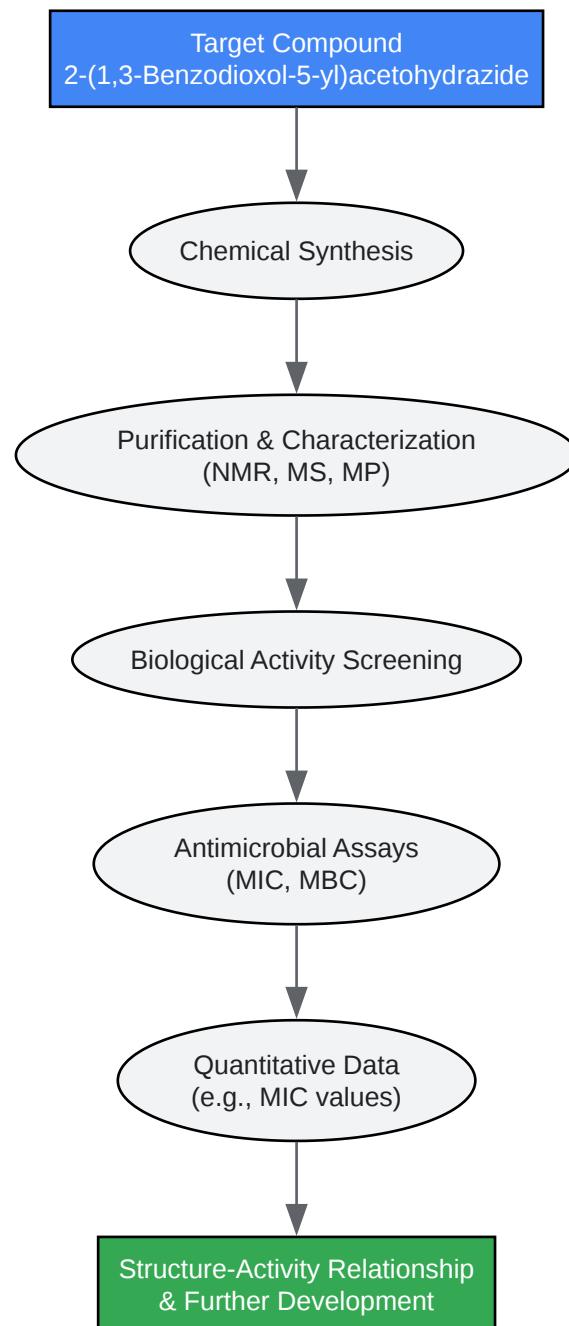
Protocol for In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)

- **Preparation of Stock Solution:** Prepare a stock solution of 2-(1,3-Benzodioxol-5-yl)acetohydrazide in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a known concentration.
- **Bacterial Strains:** Select a panel of relevant bacterial strains for testing (e.g., *Staphylococcus aureus*, *Escherichia coli*).
- **Culture Preparation:** Grow the bacterial strains in an appropriate broth medium overnight at 37°C.
- **Serial Dilution:** In a 96-well microtiter plate, perform a serial two-fold dilution of the compound's stock solution in the broth medium to obtain a range of concentrations.
- **Inoculation:** Add a standardized inoculum of each bacterial strain to the wells containing the diluted compound.
- **Incubation:** Incubate the microtiter plates at 37°C for 18-24 hours.

- Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and subsequent biological evaluation, the following diagrams are provided in the DOT language.



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References

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